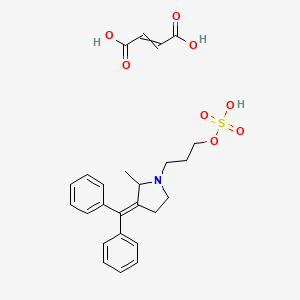
2-Hydroxy-3-phenoxypropyl sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-phenoxypropyl sulfanylacetate is an organic compound that features a hydroxyl group, a phenoxy group, and a sulfanylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenoxypropyl sulfanylacetate typically involves the reaction of 2-hydroxy-3-phenoxypropanol with sulfanylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures that the compound is produced efficiently and meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-phenoxypropyl sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The sulfanylacetate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenoxypropyl sulfanylacetate.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-phenoxypropyl sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-phenoxypropyl sulfanylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the sulfanylacetate moiety can act as a nucleophile in biochemical reactions. These interactions can modulate various biological processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with an acrylate group instead of sulfanylacetate.
2-Hydroxy-3-phenoxypropyl methacrylate: Contains a methacrylate group.
2-Hydroxy-3-phenoxypropyl acetate: Features an acetate group.
Uniqueness
2-Hydroxy-3-phenoxypropyl sulfanylacetate is unique due to the presence of the sulfanylacetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
64730-83-2 |
|---|---|
Fórmula molecular |
C11H14O4S |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
(2-hydroxy-3-phenoxypropyl) 2-sulfanylacetate |
InChI |
InChI=1S/C11H14O4S/c12-9(7-15-11(13)8-16)6-14-10-4-2-1-3-5-10/h1-5,9,12,16H,6-8H2 |
Clave InChI |
CWYRBOYUSBAYRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(COC(=O)CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
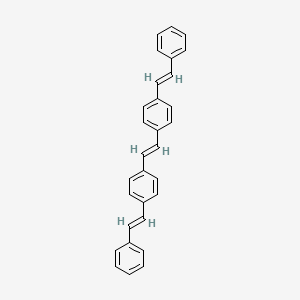

![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)
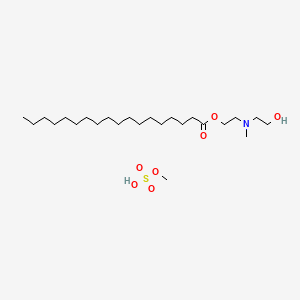
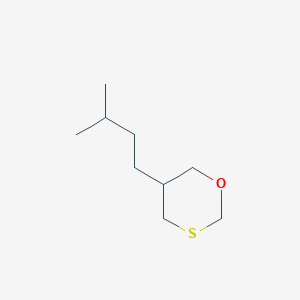

![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)

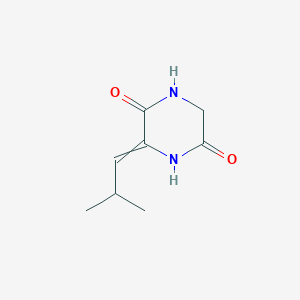
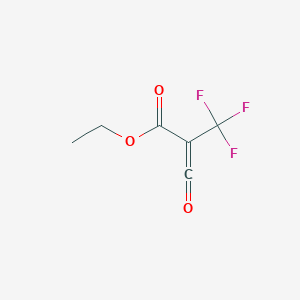
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
